(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-5-1-10-3-7-15(8-4-10)12(16)11-2-6-14-9-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFBCQVHYKLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone , often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a piperidine ring substituted with a fluoroethyl group and a pyrrolidine moiety, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of piperidine have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MDA-MB231 | 42.5 | |
| Compound B | HCT116 | 64.3 | |
| Compound C | Mia-PaCa2 | 68.4 |
These findings suggest that the presence of both piperidine and pyrrolidine rings may enhance the compound's cytotoxicity against cancer cells.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For instance, related compounds have shown to inhibit mitotic checkpoint kinases, leading to apoptosis in cancer cells .
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Study on Mitotic Kinase Inhibition : A study demonstrated that a related compound inhibited the mitotic checkpoint, resulting in significant antitumor effects in xenograft models. The inhibition was linked to disrupted chromosome segregation and increased apoptosis in cancer cells .
- Selectivity Profile : In a kinase profiling study involving over 300 protein kinases, similar derivatives showed selective inhibition patterns that could be leveraged for targeted cancer therapies .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone may exhibit antidepressant properties through modulation of neurotransmitter systems. Specifically, studies have suggested that piperidine derivatives can influence serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anticancer Properties
Recent studies have shown that piperidine-based compounds possess significant anticancer activity. For example, derivatives containing piperidine structures have demonstrated efficacy against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Targeting Phosphodiesterases
Piperidine derivatives, including this compound, have been identified as potential phosphodiesterase inhibitors. This action can lead to increased levels of cyclic nucleotides, which play a vital role in cellular signaling pathways associated with various diseases, including cancer and neurological disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of piperidine and pyrrolidine rings followed by functionalization with a fluoroethyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
In a recent study, several piperidine derivatives were synthesized and tested for their anticancer activity against MDA-MB231 (breast cancer) and HCT116 (colon cancer) cell lines. One derivative exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, highlighting the potential of these compounds in cancer therapy .
Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperidine derivatives similar to this compound. The study demonstrated significant improvement in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below compares the target compound with structurally related molecules from the evidence, focusing on key substituents and similarity metrics:
| Compound Name | Substituents | Key Features | Similarity Score* | CAS/References |
|---|---|---|---|---|
| (4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | 2-Fluoroethyl (piperidine), pyrrolidin-3-yl (methanone) | Fluorinated alkyl chain, tertiary amine | N/A | Not listed |
| [4-(3-Piperidinylmethoxy)phenyl]-1-pyrrolidinylmethanone | Piperidin-3-ylmethoxy (phenyl), pyrrolidin-1-yl | Aryl ether linkage, non-fluorinated | 0.88 (to pyrrolidin-3-yl analogs) | 1146080-82-1 |
| (R)-N-(Pyrrolidin-3-yl)acetamide | Pyrrolidin-3-yl, acetamide | Acetamide substituent, no piperidine | 0.88 | 131900-62-4 |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Fluorophenyl, fluoropyridinyl | Dual fluorinated aromatic systems | N/A | 921230-83-3 |
*Similarity scores derived from , calculated using structural fingerprinting algorithms.
Key Structural Differences and Implications
Fluorination Effects: The 2-fluoroethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like [4-(3-Piperidinylmethoxy)phenyl]-1-pyrrolidinylmethanone . In contrast, 4-(4-Fluorophenyl)piperazin-1-ylmethanone contains aromatic fluorine atoms, which may improve binding affinity to receptors like serotonin or dopamine transporters .
Pyrrolidine vs. This contrasts with pyrrolidin-1-yl derivatives (e.g., [4-(3-Piperidinylmethoxy)phenyl]-1-pyrrolidinylmethanone), where the amine is part of the ring, altering electronic properties .
Pharmacokinetic Considerations :
- Compounds with hydrochloride salts (e.g., (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride) exhibit higher aqueous solubility compared to free bases, suggesting that the target compound may require formulation optimization for bioavailability .
Research Findings and Gaps
- Safety Profiles: Analogs like [4-(3-Piperidinylmethoxy)phenyl]-1-pyrrolidinylmethanone are restricted to research use under supervision due to undefined hazards .
- For example, fluorinated pyridine-piperazine analogs (e.g., EP 1 808 168 B1) show activity in kinase inhibition assays .
Preparation Methods
General Synthetic Strategy Overview
The preparation typically involves:
- Step 1: Synthesis of the piperidine intermediate functionalized with a 2-fluoroethyl group.
- Step 2: Preparation of the pyrrolidin-3-yl moiety or its activated derivative.
- Step 3: Coupling of the piperidine and pyrrolidine fragments via amide bond formation.
These steps are supported by methodologies for related compounds involving fluorinated alkyl chains and piperidine/pyrrolidine amides.
Preparation of the 4-(2-Fluoroethyl)piperidine Intermediate
A key precursor is 4-(2-fluoroethyl)piperidine. Common methods to introduce the 2-fluoroethyl group onto piperidine nitrogen include nucleophilic substitution reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
Typical procedure: Piperidine is reacted with 2-fluoroethyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (80–100 °C) to afford 4-(2-fluoroethyl)piperidine.
Alternative fluorination: Direct fluorination of ethyl groups on piperidine can be achieved via fluorinating agents or fluorinated building blocks, but substitution with fluoroalkyl halides is more straightforward and selective.
Preparation of the Pyrrolidin-3-yl Methanone Moiety
The pyrrolidin-3-yl fragment can be introduced as a carboxylic acid or amine derivative. The key step is the formation of the amide bond between the piperidine nitrogen and the pyrrolidin-3-yl carbonyl group.
Amide bond formation: Using activated carboxylic acid derivatives such as acid chlorides or employing coupling reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and bases such as N,N-diisopropylethylamine (DIPEA) in solvents like DMF at room temperature overnight allows efficient amide bond formation.
Example: 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid can be coupled with substituted amines under these conditions to yield piperidine amides, which can be further deprotected and functionalized.
Coupling of Piperidine and Pyrrolidine Units
The final step involves coupling the fluorinated piperidine intermediate with the pyrrolidin-3-yl methanone fragment.
Nucleophilic aromatic substitution and amide formation: In related syntheses, nucleophilic aromatic substitution reactions have been employed to attach amines to aromatic systems, followed by amide bond formation using coupling agents.
Catalysts and bases: Bases such as potassium carbonate, sodium hydride, or organic tertiary amines (e.g., DIPEA) are used to facilitate coupling. Catalysts like palladium can be employed in hydrogenation steps to remove protecting groups.
Purification: The crude product is typically purified by extraction, recrystallization, or chromatography (e.g., silica gel chromatography or preparative HPLC) to obtain the pure amide compound.
Detailed Reaction Conditions and Example
Research Findings and Optimization Notes
Halide catalysts: Use of halide salts such as potassium iodide or sodium iodide can improve nucleophilic substitution yields by facilitating halide exchange and enhancing reactivity.
Bases: Carbonates (K2CO3, Na2CO3), hydroxides (NaOH), and organic bases (DIPEA) are commonly employed depending on the step and substrate sensitivity.
Solvents: Polar aprotic solvents like DMF, DMA, and acetonitrile are preferred for alkylation and coupling reactions due to their ability to solubilize reagents and stabilize intermediates.
Temperature control: Alkylation and coupling reactions are typically carried out at moderate temperatures (room temperature to 100 °C) to balance reaction rate and selectivity.
Purity considerations: Repeated purification steps, including acid salt formation and base treatment, help reduce impurities such as dimers or unreacted starting materials to below 0.1%.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for (4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: A common approach for synthesizing analogous piperidine-pyrrolidinone derivatives involves coupling reactions. For example, N-acylations using carbodiimide reagents (e.g., EDC) with catalytic DMAP in dichloromethane (DCM) and a base like DIPEA have achieved >90% yields for structurally related compounds . Optimization strategies include:
- Temperature: Maintaining 0–25°C to minimize side reactions.
- Catalyst loading: 20 mol% CuI and 5 mol% Pd(PPh₃)₄ for Sonogashira-like couplings (if applicable) .
- Solvent selection: Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
Table 1: Example Conditions for Analogous Coupling Reactions
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDC/DMAP + DIPEA | DCM | RT | 95% | |
| CuI/Pd(PPh₃)₄ | DMF | 60°C | 15–90% |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Based on safety data for structurally similar compounds:
- Storage: Tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from strong oxidizers .
- Incompatibilities: Avoid dust generation and ignition sources. Hazardous decomposition products may include carbon/nitrogen oxides .
- Handling: Use PPE (gloves, goggles) and conduct work in fume hoods to mitigate respiratory/skin exposure risks .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: Confirm regiochemistry (e.g., fluoroethyl group placement) via ¹⁹F NMR and ¹H/¹³C NMR .
- Mass spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy).
- X-ray powder diffraction (XRPD): Assess crystallinity and polymorphic forms (e.g., peak intensity comparisons) .
- HPLC: Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the primary toxicity concerns, and how should exposure be mitigated?
Methodological Answer:
- Toxicity Profile: Skin irritation, respiratory inflammation, and potential organ toxicity (based on structurally related piperidine derivatives) .
- Mitigation Strategies:
Advanced Research Questions
Q. How can contradictions between computational binding predictions and experimental affinity data be resolved for this compound?
Methodological Answer:
- Validation steps:
- Perform in vitro binding assays (e.g., radioligand displacement) to confirm target engagement .
- Re-optimize computational models (e.g., molecular docking with flexible side chains) using crystallographic data from analogs .
- Cross-validate with SPR (surface plasmon resonance) to measure kinetic parameters (ka/kd) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog synthesis: Introduce substituents at the pyrrolidin-3-yl or fluoroethyl groups (e.g., methyl, halogen, or aryl modifications) .
- Biological testing:
Table 2: Example SAR Modifications and Outcomes
| Modification Site | Biological Activity Change | Reference |
|---|---|---|
| Piperidine N-substituent | Increased σ₁ affinity | |
| Fluorine position | Altered metabolic stability |
Q. How can metabolic stability and degradation pathways be assessed under physiological conditions?
Methodological Answer:
- In vitro models:
- Liver microsomes: Incubate with NADPH to identify oxidative metabolites (LC-MS/MS analysis) .
- CYP450 inhibition assays: Determine isoform-specific interactions (e.g., CYP3A4/2D6) .
- Degradation studies: Expose to acidic/alkaline buffers (pH 1–13) and monitor hydrolytic products via HPLC .
Q. What experimental approaches are used to resolve conflicting data on degradation products under varying conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
